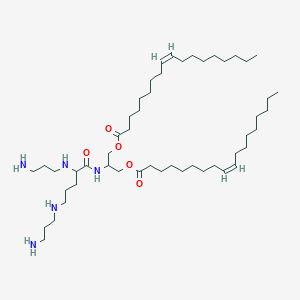
Dosper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DOSPER is a polycationic liposomal compound used primarily for nucleic acid delivery in both in vivo and in vitro settings . It is a member of the cationic lipid family, which are known for their ability to form complexes with DNA and facilitate gene transfer. This compound has been widely studied for its efficiency in transfecting cells, making it a valuable tool in gene therapy and molecular biology research .
Méthodes De Préparation
The key component of DOSPER is 5-carboxyspermine, which forms the polyamine head-group carrying four positive charges . The synthesis of Boc-protected 5-carboxyspermine involves cyanoethylation and direct catalytic reduction of nitriles using nickel (II) chloride, sodium borohydride, and di-tert-butyl dicarbonate (BOC2O) in a one-pot two-reaction process . This method is efficient and convenient, making it suitable for both laboratory and industrial production.
Analyse Des Réactions Chimiques
DOSPER undergoes various chemical reactions, primarily focusing on its interaction with nucleic acids. It forms lipoplexes, which are complexes of cationic lipids and DNA, facilitating gene transfer . The major reactions include:
Complexation: this compound forms complexes with DNA through electrostatic interactions.
Transfection: The lipoplexes are taken up by cells, where the DNA is released and expressed.
Stability: This compound is stable in the presence of serum, which is crucial for its effectiveness in vivo.
Applications De Recherche Scientifique
DOSPER is extensively used in scientific research, particularly in the fields of gene therapy, molecular biology, and biotechnology. Its applications include:
Gene Therapy: This compound is used to deliver therapeutic genes to target cells, offering a potential treatment for genetic disorders.
Molecular Biology: It is employed in transfection studies to introduce foreign DNA into cells for research purposes.
Biotechnology: This compound is used in the development of DNA vaccines and other therapeutic applications.
Mécanisme D'action
. These complexes are taken up by cells through endocytosis. Once inside the cell, the DNA is released from the lipoplex and transported to the nucleus, where it can be transcribed and translated into proteins. The polyamine head-group of DOSPER plays a crucial role in stabilizing the complex and facilitating its uptake by cells .
Comparaison Avec Des Composés Similaires
DOSPER is similar to other cationic lipids such as DOGS and DOSPA, which also contain polyamine head-groups . this compound is unique in its ability to transfect cells in the presence of serum, which enhances cell survival and transfection efficiency . This feature makes this compound particularly advantageous for in vivo applications. Other similar compounds include Lipofectamine, which is also used for gene transfer but may not perform as well in the presence of serum .
Propriétés
Formule moléculaire |
C50H97N5O5 |
|---|---|
Poids moléculaire |
848.3 g/mol |
Nom IUPAC |
[2-[2,5-bis(3-aminopropylamino)pentanoylamino]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H97N5O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)59-44-46(55-50(58)47(54-43-35-40-52)36-33-41-53-42-34-39-51)45-60-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,46-47,53-54H,3-16,21-45,51-52H2,1-2H3,(H,55,58)/b19-17-,20-18- |
Clé InChI |
ZBZZCPZWMAUTSW-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(NC(=O)C(NCCCN)CCCNCCCN)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)NC(=O)C(CCCNCCCN)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
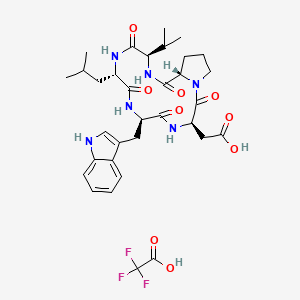


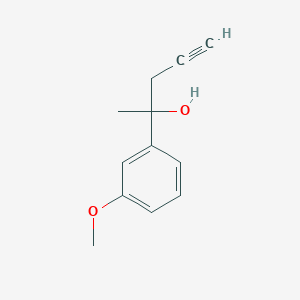

![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
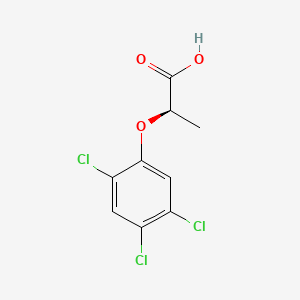
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
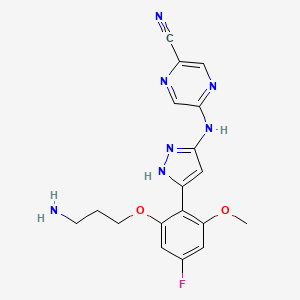
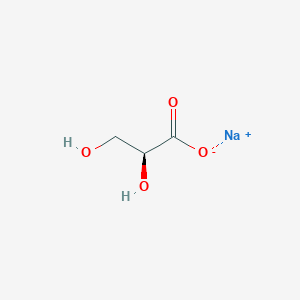
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
